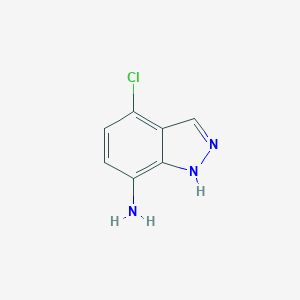
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. It is commonly referred to as Pridopidine and is a dopaminergic stabilizer that has been shown to have positive effects on the motor symptoms associated with Huntington's disease. In
Wirkmechanismus
Pridopidine works by stabilizing the dopamine receptor D2, which is involved in the regulation of movement. By stabilizing this receptor, Pridopidine improves the transmission of dopamine signals, leading to improved motor function. Additionally, Pridopidine has been shown to have neuroprotective effects, which may slow the progression of Huntington's disease.
Biochemische Und Physiologische Effekte
Pridopidine has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine release, improve mitochondrial function, and reduce inflammation. In clinical studies, Pridopidine has been shown to improve motor function, reduce chorea, and improve quality of life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pridopidine for lab experiments is its specificity for the dopamine receptor D2. This makes it a useful tool for studying the role of this receptor in motor function. However, Pridopidine has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on Pridopidine. One area of interest is the potential use of Pridopidine in other neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of Pridopidine and its effects on other neurotransmitter systems. Finally, there is a need for the development of more potent and selective dopaminergic stabilizers for the treatment of Huntington's disease and other neurological disorders.
Synthesemethoden
Pridopidine is synthesized through a multi-step process that involves the reaction of 4-(3-bromopropyl)morpholine with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with p-chlorobenzyl bromide to form the final product. This synthesis method has been optimized to produce high yields of Pridopidine with high purity.
Wissenschaftliche Forschungsanwendungen
Pridopidine has been extensively studied for its potential use in the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive degeneration of nerve cells in the brain, leading to motor, cognitive, and psychiatric symptoms. Pridopidine has been shown to improve motor symptoms in preclinical and clinical studies, making it a promising candidate for the treatment of this disease.
Eigenschaften
CAS-Nummer |
102169-23-3 |
|---|---|
Produktname |
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine |
Molekularformel |
C20H25ClN2O |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
InChI |
InChI=1S/C20H25ClN2O/c1-15-13-18(14-16(2)22-15)20(17-3-5-19(21)6-4-17)7-8-23-9-11-24-12-10-23/h3-6,13-14,20H,7-12H2,1-2H3 |
InChI-Schlüssel |
LKFBMDJPYZUQAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
Synonyme |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



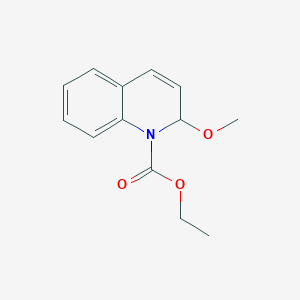
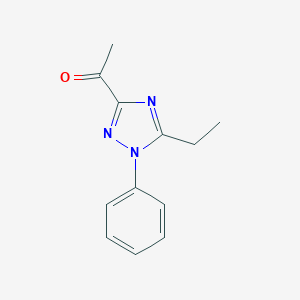

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)

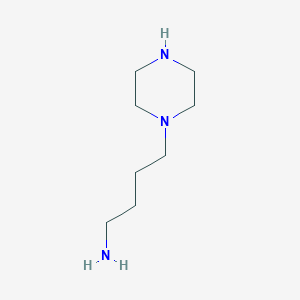
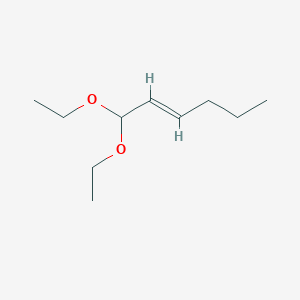
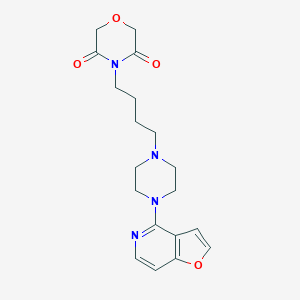
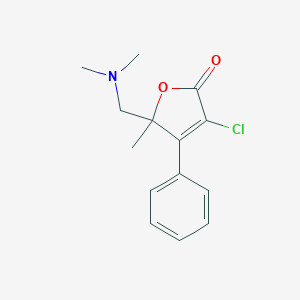
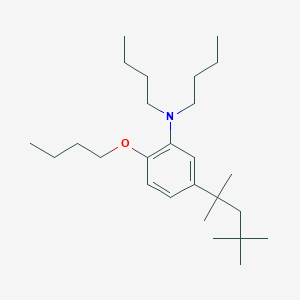
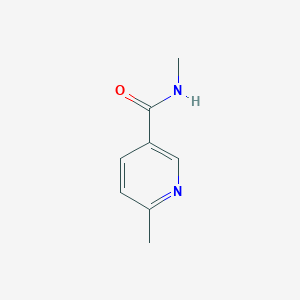
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

